Cas no 2229088-35-9 (4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- EN300-1961003
- 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 2229088-35-9
-
- インチ: 1S/C8H9ClF3N3O/c1-15-7(9)5(16-4-2-13-3-4)6(14-15)8(10,11)12/h4,13H,2-3H2,1H3
- InChIKey: VTSJDMOCMMNCAV-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(F)(F)F)=NN1C)OC1CNC1
計算された属性
- 精确分子量: 255.0386241g/mol
- 同位素质量: 255.0386241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 39.1Ų
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1961003-0.25g |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229088-35-9 | 0.25g |
$1209.0 | 2023-05-26 | ||
Enamine | EN300-1961003-1.0g |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229088-35-9 | 1g |
$1315.0 | 2023-05-26 | ||
Enamine | EN300-1961003-2.5g |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229088-35-9 | 2.5g |
$2576.0 | 2023-05-26 | ||
Enamine | EN300-1961003-0.1g |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229088-35-9 | 0.1g |
$1157.0 | 2023-05-26 | ||
Enamine | EN300-1961003-0.05g |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229088-35-9 | 0.05g |
$1104.0 | 2023-05-26 | ||
Enamine | EN300-1961003-0.5g |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229088-35-9 | 0.5g |
$1262.0 | 2023-05-26 | ||
Enamine | EN300-1961003-10.0g |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229088-35-9 | 10g |
$5652.0 | 2023-05-26 | ||
Enamine | EN300-1961003-5.0g |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229088-35-9 | 5g |
$3812.0 | 2023-05-26 |
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報
Introduction to 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2229088-35-9)
4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2229088-35-9, belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties. The presence of functional groups such as the azetidine moiety, chloro substituent, methyl group, and trifluoromethyl group makes this molecule a promising candidate for further investigation in drug discovery and development.
The structure of 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is characterized by a pyrazole core linked to an azetidine ring through an oxygen atom. The chloro and trifluoromethyl groups introduce electronic and steric effects that can modulate the compound's interactions with biological targets. Such structural motifs are frequently explored in medicinal chemistry due to their ability to enhance binding affinity and selectivity. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group transformations, which require precise control over reaction conditions to achieve high yields and purity.
In recent years, there has been a surge in research focused on pyrazole derivatives due to their demonstrated efficacy in various therapeutic areas. The biological activity of 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole has been preliminarily evaluated in several in vitro assays. Studies suggest that this compound exhibits inhibitory properties against certain enzymes and receptors implicated in inflammatory and infectious diseases. For instance, preliminary data indicate that it may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, the compound's interaction with bacterial enzymes has been explored, suggesting potential applications in antimicrobial therapy.
The pharmacokinetic profile of 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is another critical aspect that has been investigated. The presence of lipophilic substituents such as the trifluoromethyl group enhances the compound's solubility in lipids, which could facilitate its absorption across biological membranes. However, further studies are needed to assess its metabolic stability and excretion pathways. Advanced computational methods, such as molecular docking and molecular dynamics simulations, have been employed to predict how this compound might bind to biological targets at the atomic level. These simulations have provided valuable insights into the compound's binding affinity and mode of interaction with potential drug targets.
One of the most exciting developments in the field of heterocyclic compounds is their application in targeted drug delivery systems. The unique structural features of 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole make it an attractive candidate for designing prodrugs or conjugates that can selectively deliver therapeutic agents to specific sites within the body. For example, modifications to the azetidine ring could be exploited to create linkers that release the active moiety under specific physiological conditions, thereby improving bioavailability and reducing side effects. Such innovations align with the broader goal of developing more personalized medicine approaches.
The synthetic pathways for producing 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole have been refined through continuous optimization efforts. Recent advances in green chemistry principles have encouraged researchers to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. For instance, catalytic methods using transition metals have been explored to enhance reaction efficiency while reducing energy consumption. These environmentally conscious approaches not only improve the economic feasibility of producing such compounds but also contribute to global sustainability goals.
Another area of interest is the chemical modifications that can be applied to this compound to enhance its pharmacological properties. The fluorine atoms in the trifluoromethyl group, for example, are known to increase metabolic stability and binding affinity. By exploring different fluorinated analogs, researchers can fine-tune these effects while maintaining overall structural integrity. Similarly, variations in the azetidine ring can be investigated to alter electronic distributions and steric hindrance around key functional groups. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide a systematic framework for identifying lead compounds with optimal biological activity.
The potential therapeutic applications of 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole extend beyond anti-inflammatory and antimicrobial uses. Emerging research suggests that this compound may also exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and progression. Preclinical studies have shown promising results when tested against various cancer cell lines, indicating its ability to disrupt essential cellular processes without significant toxicity at effective doses. These findings underscore the importance of further investigation into its mechanisms of action and potential clinical utility.
In conclusion, 4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2229088-35-9) represents a fascinating subject of study in pharmaceutical chemistry due to its complex structure and diverse biological activities. Its unique combination of functional groups offers numerous opportunities for therapeutic intervention across multiple disease areas. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in the development of novel treatments for human diseases.
2229088-35-9 (4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole) Related Products
- 1022158-49-1(1H-Benzimidazole-6-methanol, 2-(methylthio)-)
- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)
- 2092111-40-3(1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 7106-96-9(7-amino-1,3-dioxaindane-5-carboxylic acid)
- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)
- 1804628-77-0(Methyl 3-(bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)
- 2034424-67-2(1-(3-chlorophenyl)-3-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea)
- 2228263-19-0(1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol)
- 1367942-23-1(5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine)




